Diminazene

准备方法

化学反应分析

科学研究应用

Pharmacological Properties

Diminazene aceturate exhibits a range of pharmacological properties that extend beyond its traditional use as an antitrypanosomal agent. Key findings from systematic reviews and studies include:

- Antiparasitic Activity : Originally developed for trypanosomiasis, this compound is effective against various protozoan infections, including those caused by Trypanosoma brucei and Leishmania species .

- Antifibrotic Effects : Recent studies suggest that this compound can reduce liver injury and inhibit biliary fibrosis in animal models. This effect is linked to its ability to modulate inflammatory pathways and reduce collagen deposition in liver tissues .

- Potential in Other Diseases : Research indicates possible applications in treating conditions such as rheumatoid arthritis, hypertension, and gastrointestinal disorders. This compound has been studied for its role as an activator of angiotensin-converting enzyme 2 (ACE2), which may have implications in cardiovascular health .

Antiparasitic Efficacy

A systematic review highlighted the effectiveness of this compound in treating animal trypanosomiasis, with studies demonstrating its ability to improve treatment outcomes when used in combination with other drugs .

Liver Injury Model

In a study involving biliary fibrosis models, this compound treatment significantly reduced plasma levels of liver enzymes (ALT, AST, ALP), indicating improved liver function and reduced tissue damage. The drug's antifibrotic properties were further evidenced by decreased collagen gene expression and protein deposition in liver tissues .

Veterinary Applications

This compound diaceturate was evaluated for its efficacy against Cytauxzoon felis infections in cats but was found ineffective at eliminating the pathogen or reducing parasite burden. However, it was noted that adverse effects were minimal and manageable .

Data Tables

作用机制

相似化合物的比较

生物活性

Diminazene aceturate (DIZE) is a synthetic diamidine compound primarily known for its antiparasitic properties, particularly against trypanosomiasis. However, recent research has expanded its biological activity profile, revealing potential therapeutic applications beyond its traditional use. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and emerging therapeutic potentials.

Chemical Structure and Properties

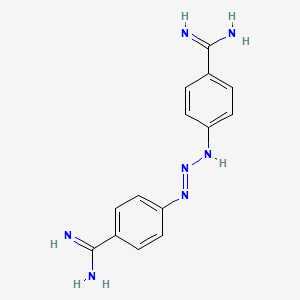

This compound aceturate is chemically characterized as CHN·2CHNO, featuring an aromatic diamidine structure. Its molecular design allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Antiparasitic Activity

This compound was initially developed for the treatment of trypanosomiasis, a disease caused by parasitic protozoa. It functions by inhibiting the growth and replication of the Trypanosoma species through interference with nucleic acid synthesis and cellular metabolism .

Cardiovascular Effects

Recent studies have suggested that DIZE may act as an angiotensin-converting enzyme 2 (ACE2) activator and an angiotensin type 1 receptor (AT1R) antagonist. This dual action contributes to its potential as a therapeutic agent in cardiovascular diseases. For instance, this compound has been shown to reduce angiotensin II-induced vasoconstriction, indicating a protective cardiovascular effect .

Inhibition of Proinflammatory Cytokines

Research indicates that this compound significantly down-regulates proinflammatory cytokines such as MCP-1 and IL-6 in various animal models. This suggests that DIZE may possess anti-inflammatory properties that could be beneficial in conditions characterized by chronic inflammation .

Effects on Reactive Oxygen Species (ROS)

This compound has been linked to modulation of reactive oxygen species (ROS) generation in liver tissues. It appears to inhibit the expression of NADPH oxidase subunits, which are crucial for ROS production. This inhibition could play a role in reducing oxidative stress-related damage in liver diseases .

Study on Liver Injury

A notable study demonstrated that this compound aceturate significantly reduced liver injury markers in biliary disease models. The treatment led to decreased expression of α-SMA, a marker for activated myofibroblasts, and reduced levels of pro-fibrotic cytokines such as TGF-β1 and CTGF .

Diabetes-Induced Renal Changes

Another investigation focused on male Wistar rats with streptozotocin-induced diabetes revealed that DIZE treatment resulted in reduced renal angiotensin II levels while increasing angiotensin (1–7) levels. This suggests its potential role in modulating the renin-angiotensin system (RAS), which is pivotal in diabetic nephropathy .

Emerging Therapeutic Applications

Beyond its established antiparasitic effects, this compound aceturate is being explored for various new applications:

- Leishmanicidal Activity : Research indicates potential effectiveness against Leishmania species.

- Anti-rheumatoid Arthritis : Preliminary findings suggest that DIZE may have anti-inflammatory effects beneficial in rheumatoid arthritis treatment.

- Inhibition of Acid-Sensitive Ion Channels : this compound's ability to inhibit ASIC channels could open avenues for treating conditions related to these pathways .

常见问题

Basic Research Questions

Q. What are the primary molecular targets of Diminazene, and how are they validated experimentally?

this compound exhibits inhibitory activity against serine proteases (e.g., TMPRSS2, furin, trypsin) and acid-sensing ion channels (ASIC1a). Validation involves computational docking (Z-score analysis for target affinity ranking) and biochemical assays such as enzymatic inhibition studies (e.g., IC50 determination via fluorogenic substrates) . Electrophysiological methods (e.g., two-electrode voltage clamping in Xenopus oocytes) confirm ASIC1a inhibition .

Q. How is this compound quantified in biological samples during pharmacokinetic studies?

A UV-spectrophotometric method detects this compound via diazotization with N-1-naphthyl ethylenediamine at 540 nm, validated for linearity (R² > 0.94) and sensitivity (detection limit: 0.0625 µg/mL). Serum samples are deproteinized with trichloroacetic acid before analysis . Pharmacokinetic parameters (e.g., AUC, Cmax, T½β) are modeled using a two-compartment open model .

Q. What experimental models are used to study this compound’s therapeutic effects in vivo?

Rodent models of acute myocardial infarction (AMI) and pulmonary hypertension are common. For example, AMI rats show reduced serum CK/LDH levels and infarct size post-Diminazene treatment, assessed via histopathology and enzymatic assays . In pulmonary hypertension models, this compound improves angiogenic progenitor cell function, measured by flow cytometry and hemodynamic profiling .

Advanced Research Questions

Q. How does membrane potential influence this compound’s inhibition of ASIC1a, and what methodologies capture this relationship?

this compound’s inhibition of ASIC1a is voltage-dependent, with IC50 decreasing hyperpolarization (e.g., 2.48 µM at −40 mV vs. 0.78 µM at −120 mV). Voltage-clamp experiments using pH 6.5-activated currents and voltage ramps (+60 to −140 mV) reveal this dependency . Mutagenesis (e.g., G438A in ASIC1a) disrupts voltage sensitivity, confirming pore-blocking mechanisms .

Q. What experimental strategies resolve contradictions in this compound’s reported target affinities across studies?

Discrepancies in IC50 values (e.g., ASIC1a: 0.3–2.48 µM) arise from methodological differences. Standardizing protocols (e.g., pH 6.5 activation, −60 mV holding potential) minimizes variability . Competitive binding assays with amiloride (a known ASIC pore blocker) and site-directed mutagenesis distinguish overlapping binding sites .

Q. How do pathogen infections alter this compound’s pharmacokinetics, and how is this addressed in study design?

In Trypanosoma congolense-infected cattle, acute infection increases Cmax (8.25 vs. 4.76 µg/mL) and reduces Tmax (18 vs. 36 min) compared to non-infected controls. Studies must stratify cohorts by infection phase and use crossover designs to isolate pharmacokinetic shifts (e.g., Vd, CL) . Parallel monitoring of hematocrit and plasma protein binding (75–94.5% in dogs) accounts for pathogen-induced physiological changes .

Q. What structural features of this compound dictate its pH-dependent absorption and target engagement?

this compound’s protonation state at physiological pH (pKa ~7.4) enhances membrane permeability and binding to anionic residues (e.g., Asp306 in furin). UV-spectroscopy (absorbance shifts at 370–425 nm) and molecular dynamics simulations map protonation-dependent conformational changes .

属性

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYZHCFCZNMTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043792 | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-71-0, 1443105-71-2 | |

| Record name | Diminazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diminazene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diminazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMINAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。